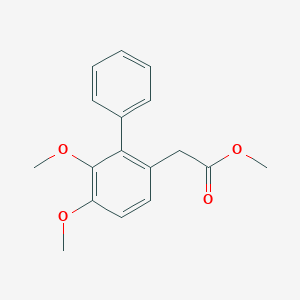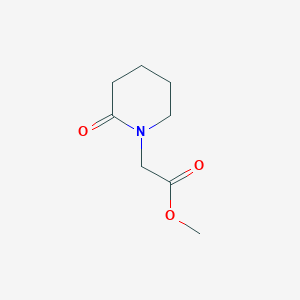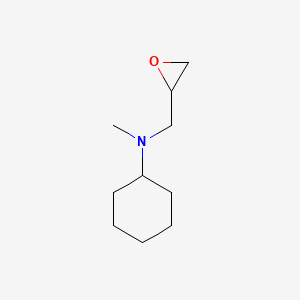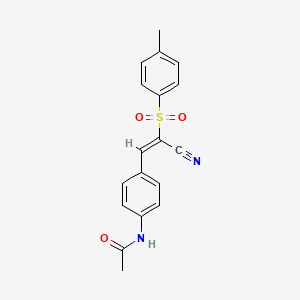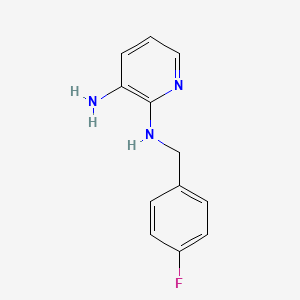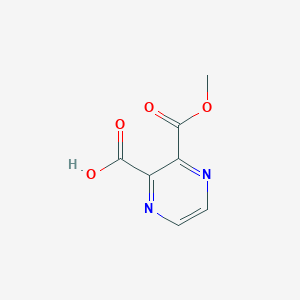
2-(4-Chloro-phenyl)-4-dimethylamino-butyronitrile
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “2-(4-Chloro-phenyl)-4-dimethylamino-butyronitrile” were not found, similar compounds are often synthesized through condensation or domino reactions . These methods typically involve the reaction of multiple organic compounds under specific conditions .Applications De Recherche Scientifique
Synthesis and Reactivity
A study explored the chemistry of 1,3,4-thiadiazin-6-one, demonstrating thermal fragmentation and reaction outcomes that may inform the use of similar structures like 2-(4-Chloro-phenyl)-4-dimethylamino-butyronitrile in synthetic chemistry (Baydar, Boyd, & Lindley, 1981). Another research focused on the reaction of related compounds with ethyl chloroformate, leading to the formation of indolizinium and quinolizinium chlorides, suggesting potential pathways for the synthesis and transformation of nitrile-containing compounds (Kawano, Kurimoto, Hatanaka, & Ueda, 1992).
Material Properties and Applications
Further studies investigated the synthesis and X-ray structure of compounds related to 2-(4-Chloro-phenyl)-4-dimethylamino-butyronitrile, revealing insights into their charge-transfer complex formation and potential as nonlinear optical materials (Rodríguez, Ramos, Martín-Villamil, Fonseca, & Albert, 1996). Research on novel chalcone derivative compounds indicated their potential for optical device applications due to distinct nonlinear optical absorption behaviors (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Enantioselective Synthesis and Catalysis
Enantiomerically pure derivatives have been synthesized through chemoenzymatic routes, highlighting the utility of these compounds in enantioselective nucleophilic catalysis and the construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).
Structural and Solvatochromic Studies
The synthesis, structure, and solvatochromic behavior of malononitrile derivatives were reported, with discussions on their reversed solvatochromic behavior in different solvents and implications for their use in materials science (Bogdanov, Tillotson, Khrustalev, Rigin, & Timofeeva, 2019).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds such as pyraclostrobin and other indole derivatives have been reported to target various biological systems . For instance, Pyraclostrobin is used against Botrytis cinerea and Alternaria alternata .
Mode of Action
Specifically, oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of ATP production, cellular death, and ultimately organism mortality .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been reported to mediate changes in the levels of important plant hormones including gibberellins (gas), abscisic acid (aba), and cytokinins .
Pharmacokinetics
Similar compounds have been studied for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability .
Result of Action
Similar compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
Studies on similar compounds like ddt have shown that the isomeric composition of organic pollutants can be influenced substantially by environmental processes such as biotransformation or transfer between compartments .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-4-(dimethylamino)butanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c1-15(2)8-7-11(9-14)10-3-5-12(13)6-4-10/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVFHDSZVODKIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C#N)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)pyrrolidine](/img/structure/B3152436.png)
